molecular formula C10H9N3O2 B2414604 N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 103264-43-3

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2414604
CAS No.: 103264-43-3
M. Wt: 203.201
InChI Key: FALVNXAJQRCGOG-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a versatile small molecule scaffold with the empirical formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This compound is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified under the GHS07 hazard class and has the signal word “Warning”. It has the hazard statement H302, indicating that it is harmful if swallowed . It falls under the storage class code 11, which represents combustible solids .

Future Directions

The future directions for “N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” could involve further exploration of its derivatives for potential therapeutic applications. For instance, its derivatives have shown promise as c-Met kinase inhibitors and as potential treatments for multidrug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a small molecule scaffold makes it valuable in various fields of research and industry .

Properties

IUPAC Name

N-methyl-4-oxo-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-10(15)8-6-4-2-3-5-7(6)9(14)13-12-8/h2-5H,1H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALVNXAJQRCGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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